Morpholinoanthracycline MY5

Description

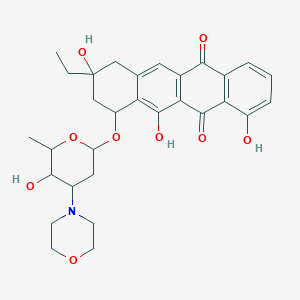

Morpholinoanthracycline MY5 is a semi-synthetic derivative of the anthracycline class, specifically modified from 13-deoxocarminomycin by introducing a morpholino group at the 3'-position of the sugar moiety . Anthracyclines are renowned for their antitumor properties, primarily through DNA intercalation and topoisomerase II inhibition. MY5, however, distinguishes itself via enhanced lipophilicity due to the morpholino substitution, which improves tissue penetration and bioavailability. Preclinical studies demonstrate its efficacy against murine leukemia models, particularly P388 and L1210, with intravenously administered MY5 achieving >110% increase in life span (ILS) in murine trials . Its structural optimization aims to reduce cardiotoxicity—a common limitation of parent compounds like doxorubicin—while retaining cytotoxic potency.

Properties

CAS No. |

105026-51-5 |

|---|---|

Molecular Formula |

C8H7BrN2O2 |

Molecular Weight |

553.6 g/mol |

IUPAC Name |

9-ethyl-4,6,9-trihydroxy-7-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C30H35NO9/c1-3-30(37)13-16-11-18-25(29(36)24-17(27(18)34)5-4-6-20(24)32)28(35)23(16)21(14-30)40-22-12-19(26(33)15(2)39-22)31-7-9-38-10-8-31/h4-6,11,15,19,21-22,26,32-33,35,37H,3,7-10,12-14H2,1-2H3 |

InChI Key |

PZDDFOVYPMXMLL-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O |

Synonyms |

morpholinoanthracycline MY5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of MY5 and Analogues

Key Findings

Efficacy and Administration: MY5, MX2, and MX exhibit superior ILS (>110%) against P388 leukemia compared to doxorubicin (70–90%) and carminomycin (<80%) when administered IV . MX2 uniquely demonstrates oral bioavailability and efficacy against intracerebrally inoculated L1210 leukemia (89% ILS), attributed to its high lipophilicity .

Structural Impact: The morpholino group enhances lipophilicity, broadening the therapeutic window and enabling diverse administration routes. However, efficacy varies with the parent compound; derivatives of 13-deoxocarminomycin (MY5, MX2) outperform those of carminomycin (MX) or doxorubicin .

Toxicity Profile : MY5 and MX2 show reduced cardiotoxicity compared to doxorubicin, a critical advantage for clinical translation .

Q & A

Basic Research Questions

What are the established methodologies for synthesizing and characterizing Morpholinoanthracycline MY5?

Answer:

Synthesis of MY5 typically involves modular anthracycline backbone modification with morpholine derivatives. Key steps include:

- Synthetic Protocol : Follow multi-step organic synthesis, ensuring strict stoichiometric control during morpholine conjugation .

- Characterization : Use NMR (¹H, ¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation. For novel derivatives, include X-ray crystallography if feasible .

- Reproducibility : Document reaction conditions (temperature, catalysts, solvents) in detail, adhering to journal guidelines for experimental sections .

What is the hypothesized mechanism of action (MOA) of MY5 in preclinical cancer models?

Answer:

MY5’s MOA is theorized to involve:

- DNA Intercalation : Assess via ethidium bromide displacement assays .

- Topoisomerase Inhibition : Quantify enzyme activity inhibition using gel-based cleavage assays (e.g., plasmid relaxation assays) .

- Cellular Apoptosis : Validate through flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. Compare dose-response curves with doxorubicin as a positive control .

How can researchers design robust in vitro assays to evaluate MY5’s efficacy?

Answer:

- Cell Line Selection : Use panels of cancer cell lines (e.g., NCI-60) with varying drug-resistance profiles to assess selectivity .

- Dose-Response Metrics : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include replicates (n ≥ 3) and controls for cytotoxicity (e.g., healthy fibroblast lines) .

- Assay Validation : Adhere to MIAME guidelines for microarray data if transcriptomic analysis is included .

What key pharmacological properties of MY5 should be prioritized in early-stage studies?

Answer:

- ADME Profiling : Measure solubility (shake-flask method), plasma stability (LC-MS/MS), and cytochrome P450 interactions .

- Toxicity Screening : Conduct acute toxicity studies in rodents (LD₅₀ determination) and genotoxicity assays (Ames test) .

- Pharmacokinetics : Calculate AUC, Cₘₐₓ, and t₁/₂ via non-compartmental analysis after IV/oral administration .

Advanced Research Questions

How can contradictory data on MY5’s efficacy across different cancer subtypes be systematically addressed?

Answer:

- Meta-Analysis : Aggregate datasets from independent studies using PRISMA guidelines. Apply heterogeneity tests (I² statistic) to identify confounding variables (e.g., tumor microenvironment differences) .

- Mechanistic Re-evaluation : Use CRISPR-Cas9 screens to identify genetic modifiers of MY5 sensitivity .

- Statistical Rigor : Apply Benjamini-Hochberg correction for multiple comparisons in omics data .

What experimental designs are optimal for in vivo studies of MY5’s antitumor activity?

Answer:

- Model Selection : Use patient-derived xenografts (PDX) over cell-line-derived models for clinical relevance. Include metastatic models (e.g., tail vein injection for lung colonization) .

- Dosing Regimen : Optimize via staggered dosing (e.g., q3d vs. q7d) to balance efficacy and toxicity. Monitor body weight and hematological parameters .

- Endpoint Analysis : Quantify tumor volume (caliper measurements) and survival (Kaplan-Meier curves). Include immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers .

How can MY5’s pharmacokinetic profile be optimized to reduce off-target toxicity?

Answer:

- Prodrug Strategies : Design pH-sensitive or enzyme-cleavable prodrugs to enhance tumor-specific activation. Validate release kinetics via HPLC .

- Nanocarrier Systems : Test liposomal or albumin-bound formulations. Assess biodistribution using fluorescent labeling (IVIS imaging) .

- Toxicokinetic Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict safe dosing windows .

What methodologies are effective for identifying synergistic combinations involving MY5?

Answer:

- High-Throughput Screening : Use combinatorial drug libraries (e.g., Selleck Chemicals) and assess synergy via Chou-Talalay analysis (CompuSyn software) .

- Pathway Mapping : Integrate RNA-seq data with KEGG pathway enrichment to identify co-targetable nodes (e.g., DNA repair pathways) .

- Validation : Confirm synergy in 3D spheroid co-culture models and PDX trials .

How can researchers identify predictive biomarkers for MY5 resistance?

Answer:

- Omics Profiling : Perform whole-exome sequencing and phosphoproteomics on resistant vs. sensitive cell lines. Use LASSO regression to prioritize biomarkers .

- Functional Validation : Knock out candidate genes (e.g., ABC transporters) using siRNA/shRNA and reassess IC₅₀ shifts .

- Clinical Correlation : Retrospectively analyze biomarker expression in archived patient samples from early-phase trials .

What frameworks guide the long-term safety evaluation of MY5 in translational research?

Answer:

- Carcinogenicity Studies : Conduct 2-year rodent bioassays per ICH S1B guidelines .

- Cardiotoxicity Monitoring : Use echocardiography and troponin levels in chronic dosing models. Compare to anthracycline controls .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for adverse event reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.